2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide
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Description
2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a useful research compound. Its molecular formula is C28H27N5O4S and its molecular weight is 529.62. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structural components suggest interactions with various biological targets, particularly within the realms of cancer therapy and apoptosis regulation.
Chemical Structure and Properties
The compound features a benzoisoquinoline core linked to a triazole and thioether moiety. This unique architecture may confer specific biological activities, particularly as a selective agonist for the lysophosphatidic acid receptor 2 (LPA2), which plays a crucial role in cell signaling pathways related to survival and apoptosis.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C22H25N3O4S |
Molecular Weight | 425.52 g/mol |
CAS Number | 325850-81-5 |
Purity | Typically >95% |
Research indicates that this compound may modulate cellular responses through its interaction with G-protein-coupled receptors (GPCRs), particularly LPA2. The activation of LPA2 can lead to significant changes in cellular behavior, including:
- Inhibition of Apoptosis : By activating LPA2, the compound may contribute to cell survival pathways, making it a candidate for cancer therapies where apoptosis regulation is critical.
- Cell Proliferation : LPA signaling is known to promote cell growth and proliferation, which can be beneficial in regenerative medicine but detrimental in tumorigenesis.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar molecules.
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Lysophosphatidic Acid | GPCR agonist; involved in cell proliferation | Naturally occurring signaling lipid |
Benzoic Acid Derivatives | Antimicrobial; food preservation | Lacks specific receptor activity |
Isoquinoline Derivatives | Various biological activities; not specific to LPA receptors | Broad range of activities |
Safety and Toxicology
Preliminary safety assessments indicate that the compound may pose irritant effects and environmental hazards. Laboratory handling should adhere to safety guidelines due to potential toxicity associated with its chemical structure.
Properties
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c34-17-7-15-29-24(35)18-38-28-31-30-23(33(28)20-10-2-1-3-11-20)14-6-16-32-26(36)21-12-4-8-19-9-5-13-22(25(19)21)27(32)37/h1-5,8-13,34H,6-7,14-18H2,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAQKTBIKAFQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.